2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one
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Overview
Description
2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinoxaline core, a phenoxy group, and a piperidinyl moiety, contributes to its distinctive chemical and biological properties.
Preparation Methods
The synthesis of 2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as quinoxaline derivatives and triazole-forming reagents.
Introduction of the phenoxy group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with the triazoloquinoxaline intermediate.
Attachment of the piperidinyl moiety: This can be accomplished through alkylation reactions where a piperidine derivative is introduced to the intermediate compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one can be compared with other similar compounds, such as:
Triazoloquinoxalines: These compounds share the triazoloquinoxaline core but may differ in their substituents, leading to variations in their chemical and biological properties.
Phenoxy derivatives: Compounds with phenoxy groups may exhibit similar reactivity and applications but differ in their core structures.
Piperidinyl derivatives: These compounds contain piperidinyl moieties and may have similar pharmacological profiles but differ in their overall structures.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-19(25-13-7-2-8-14-25)15-26-22(29)27-18-12-6-5-11-17(18)23-21(20(27)24-26)30-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSMZAAVSQUWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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